PNU-EDA-Gly5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PNU-EDA-Gly5 is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a DNA topoisomerase I inhibitor, PNU-159682, and a linker, EDA-Gly5 . This compound is known for its potent anti-tumor activity and is used primarily in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PNU-EDA-Gly5 involves the conjugation of PNU-159682 with the EDA-Gly5 linker. This process typically employs sortase-mediated antibody conjugation (SMAC) technology, which allows for site-specific conjugation, resulting in homogeneous ADCs . The reaction conditions often include the use of glycine and other reagents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening and automated synthesis techniques to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
PNU-EDA-Gly5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of ADCs .
科学的研究の応用
PNU-EDA-Gly5 has a wide range of scientific research applications, including:
作用機序
PNU-EDA-Gly5 exerts its effects by inhibiting DNA topoisomerase I, leading to DNA damage, cell cycle arrest, and cell death . The compound arrests cells in the S-phase and inhibits DNA synthesis, which is distinct from other anthracyclines like doxorubicin . This unique mechanism of action makes it a potent anti-tumor agent .
類似化合物との比較
Similar Compounds
PNU-159682: The parent compound of PNU-EDA-Gly5, known for its potent anti-tumor activity.
Doxorubicin: Another anthracycline used in cancer therapy, but with a different mechanism of action.
Cisplatin: A DNA-targeting compound used in cancer treatment, but with different molecular targets.
Uniqueness
This compound is unique due to its specific inhibition of DNA topoisomerase I and its ability to arrest cells in the S-phase . This distinct mechanism of action sets it apart from other similar compounds and makes it a valuable tool in cancer research and therapy .
特性
分子式 |
C43H54N8O17 |
---|---|
分子量 |
954.9 g/mol |
IUPAC名 |
(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1 |
InChIキー |
FPNZMZXGKLMJHY-NACPDEOESA-N |
異性体SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC |
正規SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。